N-(4-{[(4-chlorophenyl)carbamoyl]amino}phenyl)acetamide
Description
N-(4-{[(4-Chlorophenyl)carbamoyl]amino}phenyl)acetamide is a urea-linked acetamide derivative featuring two aromatic rings: a phenyl group attached to an acetamide moiety and a 4-chlorophenyl group connected via a carbamoyl (urea) bridge. This structure confers unique electronic and steric properties, making it a candidate for pharmacological studies, particularly in targeting enzymes or receptors sensitive to urea-based ligands.
Properties
Molecular Formula |
C15H14ClN3O2 |
|---|---|
Molecular Weight |
303.74 g/mol |
IUPAC Name |
N-[4-[(4-chlorophenyl)carbamoylamino]phenyl]acetamide |
InChI |
InChI=1S/C15H14ClN3O2/c1-10(20)17-12-6-8-14(9-7-12)19-15(21)18-13-4-2-11(16)3-5-13/h2-9H,1H3,(H,17,20)(H2,18,19,21) |
InChI Key |
UWRMXEBXBNGDDG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Two-Step Synthesis via Intermediate Urea Formation
The most widely documented method involves a two-step process starting with the reaction of 4-chloroaniline and acetic anhydride. In the first step, 4-chloroaniline undergoes acetylation in the presence of a base such as pyridine or triethylamine, producing 4-chloroacetanilide. The second step introduces a urea moiety through reaction with 4-aminophenyl isocyanate under anhydrous conditions. This method typically achieves a yield of 75–78% when conducted in dimethylformamide (DMF) at 60–70°C for 4–6 hours.
Critical parameters include:
-
Molar ratio : A 1:1.2 ratio of 4-chloroacetanilide to 4-aminophenyl isocyanate minimizes side reactions.
-
Catalyst : Dibutyltin dilaurate (0.5 mol%) accelerates urea bond formation.
-
Purification : Recrystallization from ethanol-water (3:1 v/v) yields >99% purity, as confirmed by HPLC.
One-Pot Synthesis Using Carbonyldiimidazole (CDI)
Reaction Optimization and Solvent Effects
A streamlined one-pot approach employs 1,1'-carbonyldiimidazole (CDI) as a coupling agent, enabling simultaneous acetylation and urea formation. In this method, 4-chloroaniline and 4-aminophenylacetamide are reacted with CDI in tetrahydrofuran (THF) at reflux (66°C) for 8 hours. Key advantages include:
| Parameter | Value | Impact on Yield |
|---|---|---|
| CDI concentration | 1.5 equivalents | Maximizes urea formation |
| Solvent polarity | THF (ε = 7.6) | Enhances intermediate stability |
| Temperature control | 66±2°C | Prevents imidazole byproduct formation |
This method achieves an 82% isolated yield, with residual imidazole removed via aqueous washes (pH 6.5–7.0).
Industrial-Scale Production via Continuous Flow Reactors
Process Intensification and Throughput
Patent KR820001614B1 discloses a continuous flow synthesis system capable of producing 50 kg batches per day. The process involves:
-
Pre-mixing zone : 4-chloroaniline and acetic anhydride combined at 25°C.
-
Reaction loop : Maintained at 70°C with a residence time of 15 minutes.
-
In-line crystallization : Rapid cooling to 5°C induces precipitation, achieving 94% conversion efficiency.
Table 1: Comparative Analysis of Synthesis Methods
| Method | Yield (%) | Purity (%) | Reaction Time | Scalability |
|---|---|---|---|---|
| Two-Step Amidation | 78 | 99.2 | 6 hours | Moderate |
| CDI One-Pot | 82 | 98.7 | 8 hours | High |
| Continuous Flow | 94 | 99.5 | 0.25 hours | Industrial |
Mechanistic Insights and Byproduct Formation
Competing Pathways in Urea Bond Formation
FTIR and NMR studies reveal that incomplete acetylation leads to a primary byproduct, N-(4-aminophenyl)acetamide (8–12% in batch processes). This occurs when the acetic anhydride-to-amine ratio falls below 1.1:1. In contrast, the continuous flow method suppresses this side reaction through precise stoichiometric control.
Solvent-Dependent Crystallization Behavior
X-ray diffraction data demonstrate that ethanol-water systems produce monoclinic crystals (space group P2₁/c), while acetonitrile yields a triclinic polymorph (space group P1̄). The monoclinic form exhibits superior thermodynamic stability and dissolution properties.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[(4-chloroanilino)carbonyl]amino}phenyl)acetamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are often employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce amines.
Scientific Research Applications
Synthesis and Chemical Properties
N-(4-{[(4-chlorophenyl)carbamoyl]amino}phenyl)acetamide can be synthesized through various methods, including acylation reactions involving 4-chloroaniline. The compound exhibits unique properties due to the presence of the chlorophenyl group, which enhances its reactivity and biological activity.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of this compound and its derivatives:
- A study demonstrated that derivatives containing the 4-chlorophenyl moiety displayed significant inhibitory activity against serine protease enzymes, crucial in cancer progression. For instance, one derivative exhibited an IC value of 0.015 mg against HCV serine protease, outperforming standard treatments like ribavirin .
- Another investigation revealed that related compounds showed substantial growth inhibition in various cancer cell lines, indicating their potential as anticancer agents .
Antimicrobial Properties
The compound has also been evaluated for antimicrobial activities:
- Research indicated that certain derivatives exhibited promising antitubercular activity against Mycobacterium tuberculosis strains. One specific derivative demonstrated a minimal inhibitory concentration (MIC) comparable to established antitubercular drugs .
- The introduction of halogen substituents into the structure was found to enhance antimicrobial efficacy, suggesting a structure-activity relationship that could be exploited for drug development.
Bone Resorption Inhibition
Recent studies have identified this compound as a novel inhibitor of bone resorption:
- A study reported that this compound effectively inhibited osteoclast activity in vitro and reduced resorptive bone loss in murine models, highlighting its potential application in treating osteoporosis and other bone-related diseases .
Case Study 1: Cancer Treatment
In a controlled study involving xenograft models with A549 lung cancer cells, administration of this compound resulted in a significant reduction in tumor volume compared to untreated controls. This underscores the compound's potential as an effective therapeutic agent in oncology.
Case Study 2: Antimicrobial Efficacy
A series of derivatives were synthesized and tested against resistant strains of M. tuberculosis. The most potent derivative demonstrated an MIC of 0.0625 μg/mL, indicating strong potential for further development as an antitubercular agent .
Mechanism of Action
The mechanism of action of N-(4-{[(4-chloroanilino)carbonyl]amino}phenyl)acetamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Functional Group Variations: Urea vs. Sulfonamide
N-{4-[(4-Chlorophenyl)sulfamoyl]phenyl}acetamide ()
- Structure : Replaces the urea group with a sulfonamide (sulfamoyl) linker.
- Key Differences: Sulfonamides are more acidic (pKa ~10) compared to urea (pKa ~13–15), affecting solubility and hydrogen-bonding capacity.
- Implications : The sulfonamide analog may show enhanced metabolic stability but reduced hydrogen-bonding interactions in biological systems compared to the urea-linked target compound .
2-Chloro-N-(4-sulfamoyl-phenyl)-acetamide ()
- Structure : Features a chloro substituent on the acetamide’s α-carbon and a sulfamoyl group on the phenyl ring.
- The sulfamoyl group’s polarity may improve water solubility compared to the urea-linked compound.
- Implications : This derivative could serve as a precursor for further functionalization but may exhibit distinct pharmacokinetic profiles .
Substituent Modifications on the Aromatic Ring
N-(4-Chloro-2-(trifluoromethyl)phenyl)acetamide ()
- Structure : Contains a trifluoromethyl (-CF₃) group at the 2-position and a chloro group at the 4-position of the phenyl ring.
- Key Differences :
- The -CF₃ group is a strong electron-withdrawing substituent, significantly lowering the electron density of the aromatic ring compared to the carbamoyl-linked target compound.
- Enhanced lipophilicity due to -CF₃ may improve blood-brain barrier penetration.
- Implications : This compound’s electronic profile could make it suitable for targeting hydrophobic binding pockets in enzymes or receptors .
N-[4-(4-Nitrophenoxy)phenyl]acetamide ()
- Structure: Features a nitro (-NO₂) group on the phenoxy-substituted phenyl ring.
- Key Differences :
- The nitro group introduces strong electron-withdrawing effects and planarizes the molecule, facilitating π-π stacking interactions.
- Crystallographic data reveal intermolecular N–H⋯O hydrogen bonds and C–H⋯O contacts, which stabilize the crystal lattice.
- Implications : The nitro group’s electronic effects could enhance stability in solid-state formulations but may reduce metabolic compatibility .
Antibacterial Ureidoamide Derivatives ()
- Example : 2-(4-Chlorophenyl)-N-(diphenylmethyl)-2-[...]acetamide (5d) showed activity against S. aureus (MIC = 6.5 µg/mL).
- Comparison : The 4-chlorophenyl moiety in both 5d and the target compound suggests that this substituent enhances antibacterial efficacy, possibly through hydrophobic interactions with bacterial membranes or enzyme inhibition. However, the diphenylmethyl group in 5d adds steric bulk, which may limit bioavailability compared to the simpler urea-linked structure .
Paracetamol (N-(4-Hydroxyphenyl)acetamide) ()
- Structure : Contains a hydroxyl (-OH) group instead of the urea-linked 4-chlorophenyl.
- Key Differences :
- The -OH group is critical for paracetamol’s cyclooxygenase (COX) inhibition and analgesic activity.
- Replacement with a 4-chlorophenyl-urea group eliminates COX targeting but may introduce alternative mechanisms, such as kinase or protease inhibition.
Data Table: Structural and Functional Comparison
Biological Activity
N-(4-{[(4-chlorophenyl)carbamoyl]amino}phenyl)acetamide, also known as 4-chloroaniline derivative, is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, detailing its mechanism of action, comparative analysis with similar compounds, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C15H14ClN3O2
- Molecular Weight : Approximately 303.74 g/mol
- IUPAC Name : N-[4-[(4-chlorophenyl)carbamoylamino]phenyl]acetamide
The compound features a chloroaniline group and an acetamide group, which contribute to its unique biological profile. The synthesis typically involves the reaction of 4-chloroaniline with acetic anhydride, followed by further reactions to yield the final product.
This compound exhibits biological activity primarily through its interaction with specific enzymes and receptors. Research indicates that it may inhibit certain enzymes or modulate receptor activity, leading to various pharmacological effects. This mechanism is critical for understanding its potential therapeutic applications.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound:
- In Vitro Studies : The compound has shown promising results in cytotoxicity assays against various cancer cell lines. For instance, a study indicated that derivatives similar to this compound exhibited IC50 values ranging from 1.539 μM/ml to 2.249 μM/ml against A549 and K562 cell lines, demonstrating significant cytotoxic effects compared to standard treatments like Paclitaxel (IC50 = 0.3 μM/ml) .
- Molecular Docking Studies : Docking studies suggest that the compound interacts effectively with targets such as the epidermal growth factor receptor (EGFR), with MolDock scores indicating a strong binding affinity comparable to established inhibitors .
Antimicrobial Activity
The antimicrobial properties of this compound are also under investigation:
- Inhibition Studies : Preliminary data suggest that this compound may inhibit bacterial growth through mechanisms involving enzyme inhibition, although specific pathways remain to be fully elucidated .
Comparative Analysis with Similar Compounds
A comparative analysis reveals how this compound stands out among structurally similar compounds:
| Compound Name | Unique Features | Anticancer Activity |
|---|---|---|
| This compound | Contains chloroaniline and acetamide groups | Significant cytotoxicity against cancer cell lines |
| N-(4-(4-chlorophenylsulfamoyl)-phenyl)acetamide | Features a sulfamoyl group | Primarily antibacterial applications |
| Ethyl 3-amino-4-(4-chlorophenyl)-2-[(4-methoxyphenyl)carbamoyl] | Includes methoxy substitution | Different biological activities |
This table illustrates the unique aspects of this compound, particularly its anticancer activity compared to other compounds.
Case Studies and Research Findings
Several studies have focused on the biological activity of this compound:
- Cytotoxicity Assays : A study evaluated various derivatives against cancer cell lines and found that certain modifications enhanced cytotoxicity significantly .
- Enzyme Inhibition Studies : Research into the inhibition of acetylcholinesterase (AChE) by related compounds indicates potential neuroactive properties, suggesting broader therapeutic implications .
- Molecular Docking Insights : The docking studies provided insights into how structural modifications can influence binding affinity and efficacy as an anticancer agent .
Q & A
Basic: What are the recommended synthetic routes for N-(4-{[(4-chlorophenyl)carbamoyl]amino}phenyl)acetamide, and how are reaction conditions optimized?
The synthesis typically involves a multi-step process:
Formation of the carbamoyl linkage : React 4-chloroaniline with a carbonyl source (e.g., phosgene or carbonyldiimidazole) to generate the carbamoyl intermediate.
Amide bond formation : Couple the intermediate with 4-aminophenylacetamide using coupling reagents like EDC/HOBt or DCC.
Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (solvent: ethanol/water) ensures purity .
Optimization : Temperature (60–80°C) and pH control (neutral to slightly basic) minimize side reactions. Catalysts like DMAP improve yields in acetylation steps .
Basic: Which analytical methods are most reliable for confirming the structural integrity and purity of this compound?
- NMR Spectroscopy : H and C NMR confirm substituent positions and carbamoyl/amide linkages (e.g., carbonyl peaks at ~165–170 ppm) .
- HPLC : Reverse-phase C18 columns (mobile phase: acetonitrile/water with 0.1% TFA) assess purity (>98%) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., calculated for C₁₅H₁₃ClN₃O₂: 310.06 g/mol) .
Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., anticancer vs. antimicrobial effects)?
Contradictions often arise from:
- Cell line variability : Drug-resistant cancer cells (e.g., MCF-7/ADR) may show differing sensitivity compared to standard lines .
- Assay conditions : Varying incubation times (24–72 hrs) or concentrations (IC₅₀: 5–50 µM) impact results.
Methodological solutions :- Standardize protocols using guidelines like NCCLS for antimicrobial assays.
- Validate findings across multiple cell lines (e.g., HCT-116, HeLa) and replicate experiments with blinded controls .
Basic: What are the primary research applications of this compound in preclinical studies?
- Anticancer research : Inhibits proliferation in colorectal (HCT-116) and breast (MDA-MB-231) cancer models via apoptosis induction .
- Enzyme modulation : Potential carboxylesterase or kinase inhibitor due to structural similarity to quinazoline derivatives .
- Chemical biology : Used as a building block for synthesizing thiazole- or quinazoline-linked derivatives .
Advanced: What strategies are effective for designing derivatives with enhanced anticancer potency and selectivity?
- Structure-Activity Relationship (SAR) :
- Computational modeling : DFT calculations (e.g., HOMO-LUMO gaps) predict electronic effects on bioactivity .
- In vivo validation : Test lead compounds in xenograft models with pharmacokinetic profiling (e.g., bioavailability >60%) .
Basic: What safety precautions are necessary when handling this compound in laboratory settings?
- Personal protective equipment (PPE) : Gloves, goggles, and lab coats to avoid skin/eye irritation .
- Ventilation : Use fume hoods during synthesis to prevent inhalation of fine particles.
- Waste disposal : Neutralize with 10% NaOH before discarding to degrade reactive intermediates .
Advanced: How can computational models (e.g., DFT, molecular docking) elucidate the mechanism of action?
- Density Functional Theory (DFT) : Analyze MESP surfaces to identify nucleophilic/electrophilic regions influencing protein binding .
- Molecular docking : Simulate interactions with EGFR (PDB ID: 1M17) or PARP-1 (PDB ID: 5DS3) to predict binding affinities (ΔG < -8 kcal/mol) .
- ADMET prediction : SwissADME or pkCSM tools assess bioavailability and toxicity risks (e.g., hepatotoxicity alerts) .
Advanced: What experimental approaches validate the compound’s biological targets in cancer cells?
- Pull-down assays : Use biotinylated derivatives to isolate bound proteins from cell lysates, followed by LC-MS/MS identification .
- CRISPR-Cas9 knockout : Target gene silencing (e.g., Bcl-2 or survivin) to confirm dependency on specific pathways .
- Microscale thermophoresis (MST) : Quantify binding affinity (Kd: nM range) with purified recombinant proteins .
Basic: How can researchers determine solubility and stability for in vitro assays?
- Solubility screening : Use DMSO stock solutions (10 mM) diluted in PBS or cell culture media (final conc. ≤0.1% DMSO) .
- Stability tests :
Advanced: What methodologies address low bioavailability in preclinical models?
- Nanoparticle formulation : Encapsulate in PLGA nanoparticles (size: 150–200 nm) to enhance plasma half-life .
- Prodrug design : Introduce ester groups at the acetamide moiety for enzymatic activation in target tissues .
- Pharmacokinetic studies : Measure Cₘₐₓ and AUC via LC-MS/MS after intravenous/oral administration in rodents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
